molecular formula C6H10 B043207 3,3-Dimethyl-1-Butyne CAS No. 917-92-0

3,3-Dimethyl-1-Butyne

Cat. No.: B043207
CAS No.: 917-92-0
M. Wt: 82.14 g/mol
InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 37-38°C and a density of 0.667 g/mL at 25°C . This compound is characterized by the presence of a triple bond between two carbon atoms, making it a member of the alkyne family. It is used in various chemical syntheses and industrial applications.

Scientific Research Applications

3,3-Dimethyl-1-Butyne has several applications in scientific research and industry :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is an active pharmaceutical intermediate for terbinafine, an antifungal agent.

    Industry: It is used in the preparation of specialty chemicals and materials.

Mechanism of Action

Target of Action

3,3-Dimethyl-1-Butyne is primarily used as an active pharmaceutical intermediate . It is also used in the preparation of 2,2,7,7-tetramethyl-octa-3,5-diyne . The primary targets of this compound are therefore the biochemical processes involved in these reactions.

Mode of Action

It is known to be involved in the synthesis of erythro and threo isomers of b- (3,3-dimethyl-1,2-dideuterio-1-butyl)-9-bbn by hydroboration-deuteronolysis-hydroboration sequence .

Biochemical Pathways

This compound is involved in the copolymerization of ethylene using a chain-walking Pd-diimine catalyst . This suggests that it plays a role in the polymerization pathway, leading to the formation of complex organic polymers.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways in which it is involved. In the context of polymerization reactions, for example, the compound contributes to the formation of complex organic polymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to oxidize selectively to corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . Additionally, it is miscible with chloroform, benzene, and toluene, but immiscible with water . These properties suggest that the compound’s action can be influenced by factors such as the presence of other chemicals and the polarity of the environment.

Safety and Hazards

3,3-Dimethyl-1-Butyne is highly flammable . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

3,3-Dimethyl-1-Butyne is a useful reagent for organic synthesis . It has potential applications in the development of new pharmaceuticals and in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-Butyne can be synthesized using tert-butyl alcohol and acetylene as starting materials. The reaction involves the use of transition metal salts as catalysts and is carried out in the presence of acid. The process includes the following steps :

  • Mixing tert-butyl alcohol, nickel sulfate hexahydrate, palladium sulfate, methanesulfonic acid, and deionized water in a high-pressure autoclave.
  • Cooling the mixture to -5°C and replacing the air in the autoclave with nitrogen.
  • Introducing acetylene into the autoclave and maintaining the temperature at 0°C for 3 hours.
  • Distilling the reaction mixture to obtain high-purity this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-Butyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydroboration: Borane or its derivatives are used as reagents.

    Oxidation: Chlorine and silver catalysts are commonly used.

    Substitution: Various halogens and acids can be used as reagents.

Major Products:

    Hydroboration: Organoboranes.

    Oxidation: Epoxides.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

3,3-Dimethyl-1-Butyne can be compared with other similar compounds such as 3,3-Dimethyl-1-Butene and 2,3-Dimethyl-2-Butene :

    3,3-Dimethyl-1-Butene: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.

    2,3-Dimethyl-2-Butene: This compound has a different structural arrangement, affecting its reactivity and applications.

Uniqueness: The presence of a triple bond in this compound makes it highly reactive and suitable for a wide range of chemical transformations, distinguishing it from its analogs.

Properties

IUPAC Name

3,3-dimethylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNCLVNXGCGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51730-68-8
Record name 1-Butyne, 3,3-dimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=51730-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID70238671
Record name 3,3-Dimethylbutyne
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butyne
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Vapor Pressure

398.0 [mmHg]
Record name 3,3-Dimethyl-1-butyne
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CAS No.

917-92-0
Record name 3,3-Dimethyl-1-butyne
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butyl acetylene
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Record name 3,3-Dimethylbutyne
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Record name 3,3-dimethylbutyne
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Record name TERT-BUTYLACETYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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